3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide

CAS No.: 92673-52-4

Cat. No.: VC3887231

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92673-52-4 |

|---|---|

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 5-methyl-N'-propyl-1,2-oxazole-3-carbohydrazide |

| Standard InChI | InChI=1S/C8H13N3O2/c1-3-4-9-10-8(12)7-5-6(2)13-11-7/h5,9H,3-4H2,1-2H3,(H,10,12) |

| Standard InChI Key | QRIZXSMOTWKWCY-UHFFFAOYSA-N |

| SMILES | CCCNNC(=O)C1=NOC(=C1)C |

| Canonical SMILES | CCCNNC(=O)C1=NOC(=C1)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

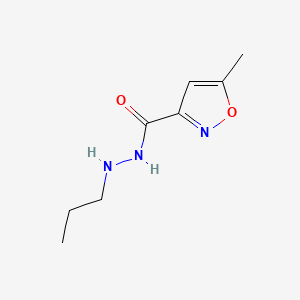

The compound’s systematic IUPAC name is 5-methyl-N'-propyl-1,2-oxazole-3-carbohydrazide, with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . Its structure consists of:

-

A 5-methylisoxazole core (a five-membered ring containing oxygen and nitrogen at positions 1 and 2).

-

A carbohydrazide group (-CONHNHR) at position 3, where the hydrazide nitrogen is bonded to a propyl chain (-CH₂CH₂CH₃) .

The SMILES notation CCCNNC(=O)C1=NOC(=C1)C confirms this arrangement, highlighting the propylhydrazide substituent .

Spectral and Computational Data

-

Hydrogen Bond Donor/Acceptor Count: 2 donors (NH groups) and 3 acceptors (two ring heteroatoms and carbonyl oxygen) .

Structural analogs, such as isocarboxazid (a benzylhydrazide derivative), demonstrate the impact of hydrazide substituents on biological activity .

Synthesis and Industrial Preparation

Synthetic Pathways

While no direct synthesis protocol for 3-isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide is documented, its preparation likely follows strategies used for analogous hydrazides:

Hydrazide Formation via Ester Intermediates

A patent describing isocarboxazid synthesis (WO2017021246A1) provides a template :

-

Ester Activation: React 5-methylisoxazole-3-carboxylic acid methyl ester with propylhydrazine in an aprotic solvent (e.g., heptane).

-

Base-Mediated Condensation: Triethylamine facilitates hydrazide bond formation at 25–50°C .

-

Isolation: Crystallization from alcohols or hydrocarbons yields the pure product.

Key Variables:

-

Molar Ratio: A 1.5:1 excess of propylhydrazine ensures complete ester conversion .

-

Solvent Choice: Aprotic solvents minimize side reactions (e.g., hydrolysis) .

Ultrasonic-Assisted Synthesis

Recent advances in peptide chemistry highlight ultrasonic agitation for coupling β-amino acids like 5-amino-3-methyl-isoxazole-4-carboxylic acid . Adapting this method could enhance reaction efficiency for the target compound.

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Isoxazole derivatives typically decompose above 200°C, but the propylhydrazide group may lower this threshold due to N–N bond lability .

-

Hydrolytic Sensitivity: The hydrazide moiety is prone to hydrolysis under acidic or alkaline conditions, yielding 5-methylisoxazole-3-carboxylic acid and propylhydrazine .

Solubility and Partitioning

-

Aqueous Solubility: Limited solubility in water (estimated <1 mg/mL) due to hydrophobic propyl and methyl groups .

-

Lipophilicity: XLogP3 = 1.1 suggests moderate membrane permeability, suitable for prodrug designs .

Comparative Analysis with Structural Analogs

Future Research Directions

-

Activity Screening: Evaluate MAO, antimicrobial, and anticancer activity in vitro.

-

Prodrug Development: Leverage hydrazide lability for controlled drug release.

-

Green Synthesis: Explore biocatalytic routes to reduce hazardous waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume